molecular formula C7H11BrN2 B2542739 3-Bromo-1-(tert-butyl)-1H-pyrazole CAS No. 1779857-30-5

3-Bromo-1-(tert-butyl)-1H-pyrazole

Cat. No.: B2542739
CAS No.: 1779857-30-5
M. Wt: 203.083
InChI Key: PNQXXWAGKMRPTK-UHFFFAOYSA-N
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Description

3-Bromo-1-(tert-butyl)-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromine atom and a tert-butyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

Chemistry: 3-Bromo-1-(tert-butyl)-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity.

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.

Industry: The compound is used in the agrochemical industry for the synthesis of pesticides and herbicides. It is also employed in material science for the development of novel polymers and advanced materials.

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment .

Future Directions

The future directions for research on a compound like “3-Bromo-1-(tert-butyl)-1H-pyrazole” could include further studies on its synthesis, reactions, and potential applications. This could involve exploring new synthetic routes, investigating its reactivity under different conditions, and testing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(tert-butyl)-1H-pyrazole typically involves the bromination of 1-(tert-butyl)-1H-pyrazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-1-(tert-butyl)-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield a 3-amino-1-(tert-butyl)-1H-pyrazole derivative.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(tert-butyl)-1H-pyrazole and its derivatives depends on the specific biological target. Generally, these compounds can interact with enzymes or receptors, inhibiting or modulating their activity. For example, in anti-cancer research, pyrazole derivatives may inhibit kinases involved in cell proliferation.

Comparison with Similar Compounds

    3-Bromo-1H-pyrazole: Lacks the tert-butyl group, making it less sterically hindered.

    1-(tert-butyl)-1H-pyrazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Chloro-1-(tert-butyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: 3-Bromo-1-(tert-butyl)-1H-pyrazole is unique due to the combination of the bromine atom and the tert-butyl group, which provides a balance of reactivity and steric hindrance. This makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-bromo-1-tert-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQXXWAGKMRPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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